Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate
CAS No.:
Cat. No.: VC18150000
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-7-12(16,8-14)11(4,5)6-13/h16H,6-8,13H2,1-5H3 |
| Standard InChI Key | PYFKDAKMMUAXQT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(C)(C)CN)O |
Introduction
Overview of the Compound
Chemical Name: Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Molecular Formula:
Molecular Weight: 245.32 g/mol
IUPAC Name: tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate
CAS Number: 936850-11-2
This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Its tert-butyl group and hydroxy functionalities make it a versatile intermediate in organic synthesis and pharmaceutical development.
Synthesis Pathway
The synthesis of tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions:
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Formation of Azetidine Core: The azetidine ring is constructed using nucleophilic substitution or cyclization reactions involving nitrogen-containing precursors.
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Introduction of Functional Groups: Hydroxyl and tert-butyl groups are introduced via selective functionalization, often using protecting groups to ensure regioselectivity.
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Final Purification: The compound is purified through recrystallization or chromatography to achieve high purity.
Applications and Research Significance
This compound is primarily used as an intermediate in pharmaceutical research due to its unique structure and functional groups:
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Drug Development: The azetidine scaffold is a common motif in bioactive molecules, including antibiotics and enzyme inhibitors.
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Synthetic Chemistry: Its tert-butyl ester group serves as a protecting group for carboxylic acids, enabling further transformations.
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Biological Activity Studies: Compounds with similar structures have been investigated for anti-inflammatory, antiviral, and anticancer properties.
Analytical Characterization
The compound's structural integrity and purity can be confirmed using the following techniques:
| Analytical Method | Key Observations |
|---|---|
| NMR Spectroscopy | Proton () and Carbon () NMR reveal characteristic shifts for hydroxyl and amine groups. |
| Mass Spectrometry (MS) | Molecular ion peak at , confirming molecular weight. |
| IR Spectroscopy | Peaks corresponding to hydroxyl (~3400 cm) and ester (~1730 cm). |
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